3-Bromo-2-(4,4-difluoropiperidin-1-yl)nitrobenzene
Description
3-Bromo-2-(4,4-difluoropiperidin-1-yl)nitrobenzene is a nitroaromatic compound featuring a bromine atom at position 3, a nitro group at position 1 (ortho to bromine), and a 4,4-difluoropiperidin-1-yl substituent at position 2. The piperidine ring introduces steric bulk and electronic modulation due to the two fluorine atoms at the 4-position, which enhance its electron-withdrawing character. This compound is of interest in medicinal chemistry and materials science due to the combined effects of halogenation, nitration, and fluorinated amine moieties .
Properties
IUPAC Name |
1-(2-bromo-6-nitrophenyl)-4,4-difluoropiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrF2N2O2/c12-8-2-1-3-9(16(17)18)10(8)15-6-4-11(13,14)5-7-15/h1-3H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFUHPLNKLVNKQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)C2=C(C=CC=C2Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrF2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601221334 | |
| Record name | Piperidine, 1-(2-bromo-6-nitrophenyl)-4,4-difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601221334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1707581-00-7 | |
| Record name | Piperidine, 1-(2-bromo-6-nitrophenyl)-4,4-difluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1707581-00-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piperidine, 1-(2-bromo-6-nitrophenyl)-4,4-difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601221334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(4,4-difluoropiperidin-1-yl)nitrobenzene typically involves multi-step organic reactions. One common method includes the bromination of a nitrobenzene derivative followed by the introduction of the difluoropiperidinyl group. The reaction conditions often involve the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide (FeBr3). The difluoropiperidinyl group can be introduced through nucleophilic substitution reactions using appropriate fluorinated piperidine derivatives .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction control is crucial to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-(4,4-difluoropiperidin-1-yl)nitrobenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the piperidine ring, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Major Products
Substitution: Formation of various substituted benzene derivatives.
Reduction: Formation of 3-Bromo-2-(4,4-difluoropiperidin-1-yl)aniline.
Oxidation: Formation of oxidized piperidine derivatives.
Scientific Research Applications
Medicinal Chemistry
3-Bromo-2-(4,4-difluoropiperidin-1-yl)nitrobenzene serves as an intermediate in the synthesis of various pharmaceuticals. Its structural components allow for modifications that can lead to compounds with therapeutic properties. The nitro group can be reduced to amine derivatives, which are often more biologically active.
Case Study : In the development of novel analgesics, derivatives of this compound have been synthesized and tested for their efficacy in pain relief. The difluoropiperidinyl group enhances lipophilicity, improving the compound's ability to cross biological membranes.
Biological Research
The compound is utilized in biological studies to probe enzyme activities and biological pathways. Its unique structure allows it to interact with specific molecular targets, making it useful for investigating mechanisms of action in various biological systems.
Example Application : Researchers have employed 3-Bromo-2-(4,4-difluoropiperidin-1-yl)nitrobenzene to study its effects on neurotransmitter receptors. The difluoropiperidinyl moiety contributes to increased binding affinity, facilitating the exploration of receptor-ligand interactions.
Industrial Applications
In industrial settings, this compound is valuable for producing specialty chemicals with unique properties. Its ability to undergo various chemical reactions makes it suitable for synthesizing complex organic molecules.
Chemical Reactions
3-Bromo-2-(4,4-difluoropiperidin-1-yl)nitrobenzene can participate in several types of reactions:
- Oxidation : The nitro group can be oxidized further to form nitroso compounds.
- Reduction : The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of catalysts.
- Substitution : The bromine atom can be substituted with other nucleophiles under appropriate conditions.
| Reaction Type | Description |
|---|---|
| Oxidation | Nitro group oxidation to nitroso compounds |
| Reduction | Conversion of nitro group to amine |
| Substitution | Replacement of bromine with nucleophiles |
Mechanism of Action
The mechanism of action of 3-Bromo-2-(4,4-difluoropiperidin-1-yl)nitrobenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro group suggests potential interactions with redox-sensitive proteins, while the difluoropiperidinyl group may enhance binding affinity to certain targets.
Comparison with Similar Compounds
Research Implications
The difluoropiperidinyl group in 3-Bromo-2-(4,4-difluoropiperidin-1-yl)nitrobenzene distinguishes it from simpler bromo-nitro analogues by introducing:
- Enhanced Steric Bulk : Influences binding specificity in enzyme inhibition studies.
- Modulated Basicity : The fluorinated piperidine may improve metabolic stability in drug design.
- Solubility Trade-offs : Increased polarity from the amine group vs. lipophilicity from fluorine and bromine.
Biological Activity
3-Bromo-2-(4,4-difluoropiperidin-1-yl)nitrobenzene, a compound characterized by its unique structural features, including a bromine atom, a nitro group, and a difluoropiperidinyl moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, supported by relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The chemical formula for 3-Bromo-2-(4,4-difluoropiperidin-1-yl)nitrobenzene is , with a molecular weight of 321.12 g/mol. The compound exhibits significant lipophilicity due to the presence of fluorine atoms, which can influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₁BrF₂N₂O₂ |
| Molecular Weight | 321.12 g/mol |
| IUPAC Name | 1-(3-Bromo-2-nitrophenyl)-4,4-difluoropiperidine |
| CAS Number | 1774894-40-4 |
The biological activity of 3-Bromo-2-(4,4-difluoropiperidin-1-yl)nitrobenzene is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The nitro group can undergo redox reactions, while the difluoropiperidinyl group enhances binding affinity to specific biological targets. This mechanism allows the compound to modulate various biological pathways effectively.
Anticancer Activity
Research indicates that compounds similar to 3-Bromo-2-(4,4-difluoropiperidin-1-yl)nitrobenzene exhibit significant anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated that fluorinated derivatives can enhance potency against cancer cell lines by improving their lipophilicity and binding interactions with target proteins .
Case Study: Histone Deacetylase Inhibition
A notable case study involved the evaluation of fluorinated compounds as histone deacetylase (HDAC) inhibitors. The introduction of fluorine was shown to increase the potency of these inhibitors significantly. For example, a derivative with a trifluoromethyl substituent exhibited an IC50 value of 0.88 μM against HDACs compared to non-fluorinated counterparts .
Neuropharmacological Effects
Additionally, compounds within this structural class have been investigated for their neuropharmacological effects. The difluoropiperidine moiety may contribute to enhanced central nervous system penetration and activity modulation .
Toxicity and Selectivity
While exploring the biological activity of 3-Bromo-2-(4,4-difluoropiperidin-1-yl)nitrobenzene, it is crucial to assess its toxicity profile. Preliminary studies suggest that while exhibiting potent activity against cancer cell lines, the compound demonstrates selectivity towards malignant cells over normal cells, indicating a favorable therapeutic index .
Comparative Analysis with Similar Compounds
To further understand the unique properties of 3-Bromo-2-(4,4-difluoropiperidin-1-yl)nitrobenzene, a comparative analysis with structurally similar compounds is essential.
| Compound Name | IC50 (μM) | Biological Activity |
|---|---|---|
| 3-Bromo-2-(4,4-difluoropiperidin-1-yl)nitrobenzene | TBD | Anticancer |
| Trifluoromethyl-substituted derivative | 0.88 | HDAC inhibition |
| Non-fluorinated counterpart | Higher | Lower potency against HDACs |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
